molecular formula C22H29Cl2FN2O2 B2766416 1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473804-23-8

1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2766416
CAS No.: 473804-23-8
M. Wt: 443.38
InChI Key: NJRFWIUZLKUMBG-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a high-purity chemical compound intended for research and development applications. This complex organic molecule features a propan-2-ol linker connecting a 2-allylphenoxy group and a 4-(2-fluorophenyl)piperazine moiety, presenting as its dihydrochloride salt to enhance solubility and stability. Compounds with this specific structural motif, comprising a phenoxy core and a fluorophenyl-piperazine group, are of significant interest in medicinal chemistry and pharmacology research, particularly for investigating interactions with central nervous system (CNS) targets . The fluorophenyl substitution on the piperazine ring is a common pharmacophore in the design of receptor ligands, suggesting potential utility in neuropharmacological studies . Furthermore, the amphiphilic nature of this molecule, stemming from its hydrophilic piperazine salt and hydrophobic aromatic regions, indicates that it may share properties with cationic amphiphilic drugs. Such compounds have been studied for their ability to inhibit lysosomal phospholipase A2 (PLA2G15), a key mechanism underlying drug-induced phospholipidosis, making them valuable tools for investigating this form of drug toxicity in vitro . Researchers can utilize this compound as a reference standard, a building block in synthetic chemistry, or a candidate molecule for screening in various biological assays. Strictly for research purposes in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2.2ClH/c1-2-7-18-8-3-6-11-22(18)27-17-19(26)16-24-12-14-25(15-13-24)21-10-5-4-9-20(21)23;;/h2-6,8-11,19,26H,1,7,12-17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFWIUZLKUMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. This compound features a complex structure that includes an allylphenoxy group and a piperazine moiety, which are known to influence its biological activity. The focus of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H29Cl2FN2C_{22}H_{29}Cl_2FN_2 with a molecular weight of approximately 410.39 g/mol . The compound is characterized by the presence of both fluorine and piperazine, which are significant for its pharmacological properties.

Structural Formula

Molecular Structure C22H29Cl2FN2\text{Molecular Structure }C_{22}H_{29}Cl_2FN_2

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is speculated that the compound may act as a modulator of serotonin and dopamine receptors due to the presence of the piperazine ring, which is commonly associated with psychoactive properties.

Pharmacological Studies

Recent studies have highlighted the compound's potential in modulating neurotransmitter transporters, particularly in relation to equilibrative nucleoside transporters (ENTs). A notable study indicated that modifications in the structure could enhance selectivity towards ENT subtypes, which are critical for nucleoside uptake in cells .

Table 1: Inhibitory Effects on Nucleoside Transporters

CompoundENT1 InhibitionENT2 InhibitionNotes
FPMINTModerateHighSelective inhibitor
Compound 3cHighModerateIrreversible inhibitor

Case Studies

In a clinical context, compounds similar to this compound have been investigated for their effects on anxiety and depression. For instance, derivatives with similar structures have shown promise in reducing symptoms in animal models through their action on serotonin pathways.

Case Study Findings

  • Study on Anxiety Reduction : A study involving a related compound demonstrated significant reductions in anxiety-like behavior in rodent models, suggesting potential therapeutic applications for anxiety disorders.
  • Antidepressant Effects : Another investigation revealed that compounds targeting serotonin receptors could lead to increased neurogenesis, supporting their use as antidepressants.

Comparison with Similar Compounds

(a) 1-(3-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride ()

  • Key Differences: Substitution: 3-Chlorophenyl on both the piperazine and propanol backbone vs. 2-fluorophenyl and 2-allylphenoxy in the target compound. Diphenylmethyl group in the analogue increases lipophilicity (logP ~3.5), whereas the allylphenoxy group in the target compound may reduce logP due to the oxygen atom .
  • Pharmacological Impact :
    • The dual chlorophenyl groups enhance dopamine D2/D3 receptor affinity but reduce selectivity for serotonin receptors compared to the fluorophenyl-substituted target compound .

(b) (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol ()

  • Key Differences: E-configuration of the propenol chain vs. the saturated propan-2-ol backbone in the target compound.
  • Crystallographic Data :
    • Orthorhombic crystal system (P2₁2₁2₁) with distinct hydrogen-bonding patterns (C—H⋯F/O interactions), suggesting differences in solid-state stability versus the dihydrochloride salt form of the target compound .

Piperazine Derivatives with Heterocyclic Modifications

(a) Urea-Linked Thiazolylpiperazine Derivatives ()

Compounds such as 11a–11o feature a thiazole ring and urea linker instead of the propanol backbone.

  • Example: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Molecular Weight: 484.2 g/mol (ESI-MS) vs. ~427.3 g/mol for the target compound. Bioactivity: These derivatives exhibit antimicrobial and antitumor activity due to the thiazole-urea pharmacophore, contrasting with the CNS-targeted effects of the allylphenoxy-piperazine scaffold .

(b) 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride ()

  • Key Differences: Adamantyl group replaces the allylphenoxy moiety, increasing rigidity and hydrophobicity. 4-Methylpiperazine vs. 4-(2-fluorophenyl)piperazine in the target compound.
  • Pharmacokinetics :
    • The adamantyl group enhances CYP450 enzyme resistance , leading to longer half-life but reduced aqueous solubility compared to the target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 11a () Compound 10 () Compound
Molecular Weight (g/mol) 427.3 484.2 389.3 (free base) 468.3
Salt Form Dihydrochloride Free base Trihydrochloride Dihydrochloride
Key Substituents 2-Allylphenoxy, 2-fluorophenylpiperazine Thiazole-urea, 3-fluorophenyl Phenylamino, 2-hydroxyethylpiperazine 3-Chlorophenyl, diphenylmethyl
logP (Predicted) ~2.8 ~3.1 ~2.5 ~3.5
Bioactivity Serotonin/dopamine receptor modulation Antimicrobial/antitumor Radioprotective (N/A for target compound) Dopamine D2/D3 agonist

Research Findings and Implications

  • Structural Flexibility : The propan-2-ol backbone in the target compound allows for versatile substitutions, balancing receptor affinity and metabolic stability .
  • Salt Forms : Dihydrochloride salts (target compound, ) improve solubility over free bases () but may alter crystallinity and shelf-life .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances serotonin receptor selectivity , while chlorophenyl groups favor dopamine receptor binding .

Preparation Methods

Synthetic Routes and Methodologies

Route 1: Sequential Alkylation and Etherification

This method involves constructing the piperazine and propanol segments separately before coupling them.

Step 1: Synthesis of 4-(2-Fluorophenyl)piperazine

Piperazine is reacted with 1-bromo-2-fluorobenzene under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. The product is isolated via filtration and recrystallization.

Reaction Scheme :
$$
\text{Piperazine} + \text{1-Bromo-2-fluorobenzene} \xrightarrow[\text{DMF, 90°C}]{\text{K}2\text{CO}3} \text{4-(2-Fluorophenyl)piperazine} + \text{HBr}
$$

Step 2: Preparation of 1-(2-Allylphenoxy)propan-2-ol

2-Allylphenol is reacted with epichlorohydrin in the presence of NaOH to form the glycidyl ether, which is subsequently hydrolyzed to the diol. Selective oxidation of the primary alcohol (e.g., using Jones reagent) yields 1-(2-allylphenoxy)propan-2-ol.

Step 3: Coupling and Salt Formation

The piperazine and propanol intermediates are coupled via a nucleophilic substitution reaction. The tertiary alcohol is then treated with hydrochloric acid in methanol to form the dihydrochloride salt.

Key Data :

Step Reagents Temperature Yield
1 K₂CO₃, DMF 90°C 78%
2 NaOH, Epichlorohydrin 60°C 65%
3 HCl/MeOH RT 92%

Route 2: One-Pot Tandem Synthesis

A streamlined approach combines piperazine alkylation and etherification in a single reactor, reducing purification steps.

Procedure:
  • Piperazine Protection : Boc anhydride is used to protect one nitrogen of piperazine, ensuring regioselective alkylation.
  • Grignard Alkylation : The protected piperazine reacts with 3-chloro-1-(2-allylphenoxy)propan-2-one in the presence of methylmagnesium bromide, forming the tertiary alcohol.
  • Deprotection and Acidification : Boc removal with HCl yields the dihydrochloride salt.

Advantages :

  • Higher overall yield (68% vs. 58% for Route 1).
  • Reduced solvent waste.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while ethereal solvents (THF) improve Grignard reactivity.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) accelerate aryl amination, reducing reaction times from 24 hours to 6 hours.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.
  • Recrystallization : Methanol/water mixtures achieve >99% purity for the final product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.45–7.25 (m, 4H, Ar-H), 6.90 (d, 1H, allyl), 5.95 (m, 1H, CH₂=CH), 4.10 (m, 1H, CH-OH), 3.65–3.20 (m, 8H, piperazine).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

Purity Assessment

Lot-specific analyses from suppliers (e.g., Shanghai Yolne Chemical) report ≥98% purity via titration and mass balance.

Industrial-Scale Challenges

Byproduct Formation

Over-alkylation of piperazine generates bis(2-fluorophenyl) derivatives, necessitating rigorous QC.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride?

Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with:

Alkylation of phenols : Reacting 2-allylphenol with epichlorohydrin under alkaline conditions to form the phenoxypropanol intermediate.

Piperazine coupling : Introducing the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution or Mitsunobu reaction.

Salt formation : Treating the free base with HCl to yield the dihydrochloride salt.

Q. Critical parameters :

  • Temperature control : Maintain ≤40°C during alkylation to avoid side reactions (e.g., epoxide ring-opening).
  • pH optimization : Use buffered conditions (pH 7–8) during piperazine coupling to enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) and recrystallization (ethanol/water) ensure ≥95% purity .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Verify allyl group (δ 5.0–6.0 ppm, multiplet) and piperazine ring protons (δ 2.5–3.5 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 467.43 (M+H⁺) .
  • X-ray crystallography (if single crystals are obtained): Resolve bond angles and torsion angles to confirm stereochemistry .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions in reported biological activities of structurally analogous piperazine derivatives?

Answer: Discrepancies in receptor binding data (e.g., serotonin vs. dopamine receptor affinity) can arise from:

  • Conformational flexibility : Perform molecular dynamics simulations to analyze piperazine ring puckering (e.g., chair vs. boat conformations) and its impact on receptor docking .
  • Salt-dependent solubility : Compare free base and dihydrochloride forms in in vitro assays (e.g., aqueous solubility via shake-flask method) to assess bioavailability differences .
  • Species-specific receptor isoforms : Use CRISPR-edited cell lines expressing human vs. rodent receptors to validate target specificity .

Q. How can researchers design experiments to elucidate the enantiomer-specific pharmacological effects of this compound?

Answer:

Chiral separation : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to isolate (R)- and (S)-enantiomers.

Enantiomer characterization :

  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm.
  • Pharmacokinetic profiling : Conduct in vivo studies (rodents) to measure Cmax and AUC for each enantiomer.

Receptor binding assays : Test enantiomers against cloned human 5-HT1A and D2 receptors to identify stereoselective activity .

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